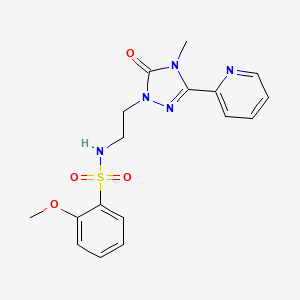
2-methoxy-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H19N5O4S and its molecular weight is 389.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-methoxy-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide (CAS Number: 1210486-20-6) is a complex organic molecule that integrates a pyridine ring and a triazole moiety, indicating its potential as a pharmacologically active agent. This article reviews the biological activity of this compound, highlighting its antibacterial and antifungal properties, synthesis, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C17H19N5O4S, with a molecular weight of approximately 389.4 g/mol. The structure features multiple functional groups that contribute to its chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N5O4S |
| Molecular Weight | 389.4 g/mol |
| CAS Number | 1210486-20-6 |
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the triazole ring and subsequent modifications to enhance biological activity. Characterization techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS) are essential for confirming the structure and purity of the synthesized compound .
Antibacterial Activity
Triazole derivatives have been extensively studied for their antibacterial properties. The specific compound has shown significant activity against various bacterial strains, primarily due to the presence of the triazole ring which is known to disrupt bacterial cell wall synthesis.
Key Findings:
- Mechanism of Action: The mechanism often involves inhibition of key enzymes involved in cell wall biosynthesis, leading to bacterial cell lysis.
- Activity Spectrum: Preliminary studies indicate effectiveness against both Gram-positive and Gram-negative bacteria .
Minimum Inhibitory Concentrations (MIC):
The MIC values for different bacterial strains are crucial in determining the efficacy of this compound:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Antifungal Activity
In addition to antibacterial properties, triazole compounds are also recognized for their antifungal activity. This compound has demonstrated effectiveness against various fungal pathogens, potentially making it suitable for treating fungal infections.
Case Studies:
- In vitro Studies: Laboratory tests have shown that the compound effectively inhibits the growth of Candida albicans at concentrations comparable to established antifungal agents.
- Comparative Analysis: In studies comparing various triazole derivatives, this compound exhibited superior activity against resistant strains of fungi .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups influences its interaction with biological targets:
Important Structural Features:
- The triazole ring is essential for antimicrobial activity.
- The methoxy group enhances lipophilicity, improving membrane permeability.
- The sulfonamide moiety contributes to antibacterial action by mimicking para-amino benzoic acid (PABA), inhibiting folate synthesis in bacteria.
属性
IUPAC Name |
2-methoxy-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c1-21-16(13-7-5-6-10-18-13)20-22(17(21)23)12-11-19-27(24,25)15-9-4-3-8-14(15)26-2/h3-10,19H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPVORPCGYYGPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNS(=O)(=O)C2=CC=CC=C2OC)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














